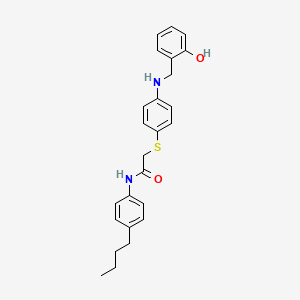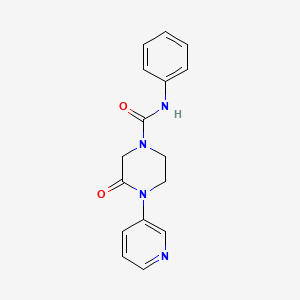![molecular formula C11H16Cl3N3O2S B2630139 N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride CAS No. 1465357-29-2](/img/structure/B2630139.png)
N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system (CNS) and peripheral tissues. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including sleep, pain, and cognition. DPCPX has been extensively studied for its pharmacological properties and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Clinical Use
Sulfonamides, characterized by the primary sulfonamide moiety, are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Their broad range of applications extends from antiglaucoma agents to antitumor drugs, showcasing their versatility in addressing various health conditions. The compounds are particularly noted for their role in targeting tumor-associated isoforms CA IX/XII, and their potential in novel drug development continues to be recognized (Carta, Scozzafava, & Supuran, 2012).
Advancements in Sulfonamide Inhibitors
Recent advancements in sulfonamide inhibitors have broadened their medicinal applications. These compounds are known for their antimicrobial properties and have been integral in treating bacterial infections. Beyond their traditional use, sulfonamides have evolved to include applications as HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This underlines the significance of sulfonamides in pharmaceuticals, with ongoing research exploring their potential in addressing a wide array of medical conditions (Gulcin & Taslimi, 2018).
Role in Drug Synthesis and Biological Activity
Sulfonamides play a pivotal role in the synthesis of bioactive substances, with a focus on their antitumour properties. Their simple synthesis process and diverse derivatives make them a key structural component in drug design. The sulfonamide group's versatility is evident in its presence in molecules with distinct antibacterial activities, demonstrating a clear structure-activity relationship. This makes sulfonamides a staple in medicinal chemistry, underlining their importance in current and future drug development (Azevedo-Barbosa et al., 2020).
Applications in Various Therapeutic Areas
Sulfonamides have shown a wide spectrum of medicinal applications after structural modifications. They are involved in treating infectious diseases, cancer, glaucoma, inflammation, and neurological disorders, among others. The continued research in sulfonamide-based compounds is indicative of their significant role in drug discovery and the potential for developing new drugs with broad-spectrum activity and lower toxicity (Shichao et al., 2016).
Eigenschaften
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O2S.ClH/c12-9-5-8(6-15-10(9)13)19(17,18)16-11(7-14)3-1-2-4-11;/h5-6,16H,1-4,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULGNFBRGZVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)
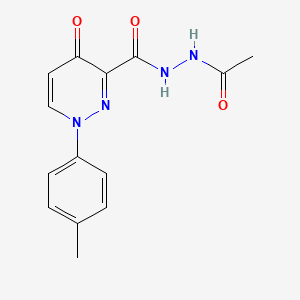
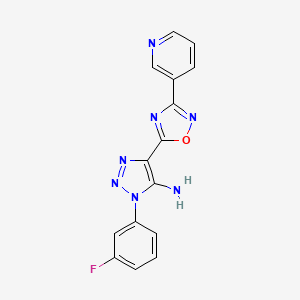
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2630060.png)
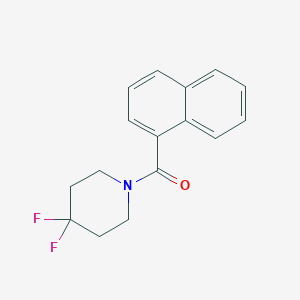
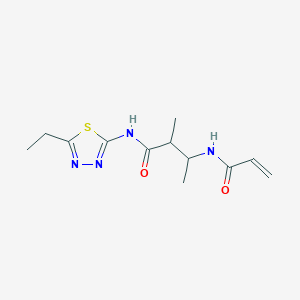
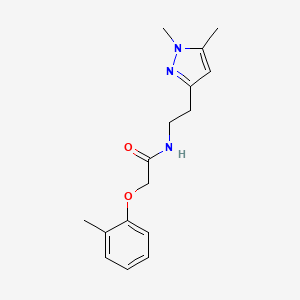
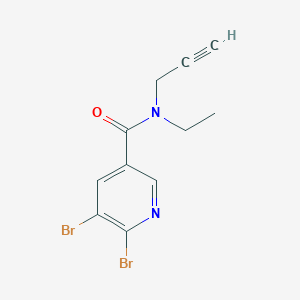
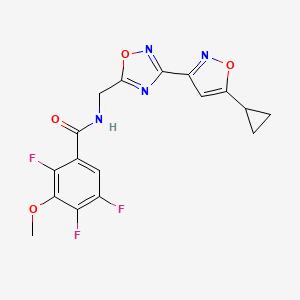
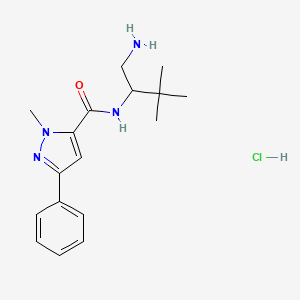
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)
